Methyl 4-amino-2-chloro-6-methylbenzoate
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Overview
Description
Methyl 4-amino-2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl ester group on the benzene ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-6-methylbenzoate typically involves the esterification of 4-amino-2-chloro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-amino-2-chloro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-chloro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-chloro-6-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 2-amino-4-chlorobenzoate: Similar structure but with the amino and chlorine groups in different positions on the benzene ring
Uniqueness
Methyl 4-amino-2-chloro-6-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for the synthesis of novel compounds and the exploration of new therapeutic applications .
Properties
CAS No. |
116621-20-6 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-amino-2-chloro-6-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ODTCUTPMUHGCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)N |
Origin of Product |
United States |
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